molecular formula C25H27N3OS B11504489 2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide

2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide

Cat. No.: B11504489
M. Wt: 417.6 g/mol
InChI Key: BANSENSAGYJFBS-UHFFFAOYSA-N
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Description

2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide is a complex organic compound that features an indole moiety, a cyclohexene ring, and a carbothioamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide typically involves the coupling of tryptamine derivatives with other organic molecules. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and the application of mild heating to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles such as halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole compounds .

Scientific Research Applications

2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Properties

Molecular Formula

C25H27N3OS

Molecular Weight

417.6 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide

InChI

InChI=1S/C25H27N3OS/c1-25(2)14-21(26-13-12-17-16-27-20-11-7-6-10-19(17)20)23(22(29)15-25)24(30)28-18-8-4-3-5-9-18/h3-11,16,26-27H,12-15H2,1-2H3,(H,28,30)

InChI Key

BANSENSAGYJFBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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